6-Fluoro-5-(trifluoromethyl)picolinic acid
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Overview
Description
6-Fluoro-5-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of both fluoro and trifluoromethyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(trifluoromethyl)picolinic acid typically involves the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine using butyllithium as a base . This reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Step 1: 2-Bromo-5-(trifluoromethyl)pyridine is treated with butyllithium in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures.
Step 2: The resulting intermediate is then subjected to carbon dioxide to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. The presence of fluoro and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-picolinic acid
- 6-(Trifluoromethyl)picolinic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
6-Fluoro-5-(trifluoromethyl)picolinic acid is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVUJYGGTGOJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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